Cyclospongiaquinone-1

Description

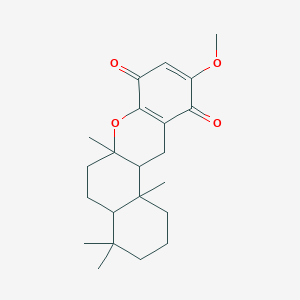

Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .

Propriétés

Formule moléculaire |

C22H30O4 |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |

InChI |

InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3 |

Clé InChI |

HFBFVIXWFQKASY-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |

Synonymes |

cyclospongiaquinone-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dehydrocyclospongiaquinone-1

- Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .

- Source : Co-isolated with CSQ1 from D. elegans .

- Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .

Cyclospongiaquinone-2

- Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .

- Source : Isolated alongside CSQ1 from D. elegans .

- Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .

Dactyloquinone B

Functional Analogues

Puupehenone and Puupehenol

- Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .

- Source : Isolated from Dactylospongia spp. and Verongida sponges .

- Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .

Ilimaquinone

- Structure: Linear sesquiterpene-quinone with a drimane skeleton .

- Source : Found in Dysidea spp. .

- Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .

Spongiaquinone

Bioactivity Comparison

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .

- Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .

- Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.